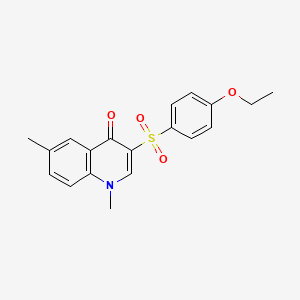

3-((4-ethoxyphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-ethoxyphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ESIQ or Ethoxy Sulfonyl Quinoline. In

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The piperidine ring imparts favorable pharmacokinetic properties, making it a common motif in pharmaceutical compounds. Researchers have explored the synthesis of various piperidine derivatives, including 3-(4-ethoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one , for their potential as drug candidates. These derivatives exhibit diverse biological activities, such as enzyme inhibition, receptor modulation, and antimicrobial effects .

Material Science

Beyond pharmaceuticals, piperidines contribute to material science. Researchers have functionalized piperidine derivatives for applications such as polymer synthesis, surface modification, and catalysis. The unique reactivity of the piperidine ring allows for tailored materials with specific properties.

Mechanism of Action

Target of Action

The primary target of the compound “3-((4-ethoxyphenyl)sulfonyl)-1,6-dimethylquinolin-4(1H)-one” is the KEAP1–NRF2 system . The NRF2 (Nuclear factor erythroid-derived 2-like 2) is a transcription factor that regulates a variety of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, inflammation-related proteins, drug transporters, and metabolic enzymes .

Mode of Action

The compound interacts with its targets by inhibiting the NRF2 pathway . It disturbs the Protein-Protein Interaction (PPI) formed by KEAP1 and P62, which are key components of the NRF2 pathway . This inhibition effectively suppresses cellular proliferation in certain types of cancers .

Biochemical Pathways

The compound affects the KEAP1–NRF2 pathway , which plays a crucial role in cytoprotection, antioxidative and anti-electrophilic responses, as well as metabolic reprogramming . The downstream effects of this pathway’s inhibition include the suppression of NRF2 activity, leading to a decrease in the expression of cytoprotective genes .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the suppression of NRF2 activity . This leads to a decrease in the expression of cytoprotective genes, which can inhibit cellular proliferation in certain types of cancers .

properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1,6-dimethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-24-14-6-8-15(9-7-14)25(22,23)18-12-20(3)17-10-5-13(2)11-16(17)19(18)21/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIDYOZYXQDAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2770068.png)

![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)

![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)

![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)

![5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770077.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)